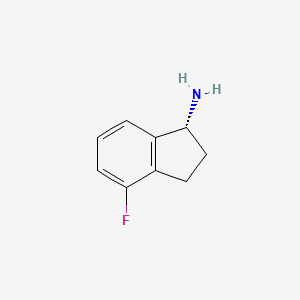

(R)-4-Fluoro-indan-1-ylamine

Overview

Description

(R)-4-Fluoro-indan-1-ylamine, also known as 4-FA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a popular research chemical that has gained attention due to its potential as a recreational drug. However,

Scientific Research Applications

Synthesis Techniques

- Novel Synthesis Methods : The preparation of novel 4-fluoro-2H-pyrazol-3-ylamines, potentially relevant to (R)-4-Fluoro-indan-1-ylamine, involves a reaction of acyl chloride with fluoroacetonitrile and sequential ring closure of the α-fluoro-β-ketonitrile with hydrazine. This method synthesizes a variety of 4-fluoro-2H-pyrazol-3-ylamines with different steric and electronic demands (Cocconcelli et al., 2010).

Radiolabeled Analogues

- Radiolabeled Guanine Derivatives : Radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, like 6-(4-[(18)F]Fluoro-benzyloxy)-9H-purin-2-ylamine, have been synthesized for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT). This highlights the potential for derivatives of this compound in radiolabeling and imaging applications (Vaidyanathan et al., 2000).

Chemical Analysis Tools

- Chiral Anisotropic Reagents : A chiral anisotropic reagent, 1-fluoro-2,4-dinitrophenyl-5-(R,S)-phenylethylamine, has been developed for determining the absolute configuration of the α-carbon of primary amino compounds. This reagent offers advantages over conventional ones in terms of reactivity and reliability, indicating a potential application for this compound in stereochemical analysis (Harada et al., 1998).

Biological Probes

- Fluorescence Probes : Rhodamine B hydroxylamide has been characterized as a highly selective and sensitive fluorescence probe for Cu(2+). This approach could be applied to this compound derivatives to develop new spectroscopic probes for various analytes (Chen et al., 2009).

Pharmacological Research

- Rho-Kinase Inhibitor Synthesis : The synthesis of the Rho-Kinase inhibitor Y-27632 and fluoro derivatives, starting from (R)-1-phenylethylamine, demonstrates a pathway for creating potent bioactive molecules. This suggests a potential role for this compound in synthesizing similar inhibitors (Palecek et al., 2011).

properties

IUPAC Name |

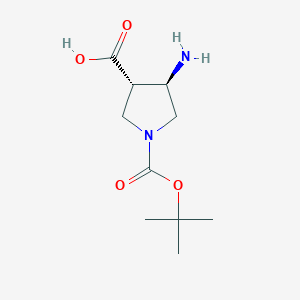

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B1390757.png)

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)